BenchChemオンラインストアへようこそ!

Thieno[2,3-b]pyrazin-6-ylmethanol

Medicinal chemistry Building block procurement Synthetic accessibility

Thieno[2,3-b]pyrazin-6-ylmethanol (CAS 857283-70-6) is a heterocyclic building block featuring a fused thieno[2,3-b]pyrazine bicyclic core with a reactive hydroxymethyl (-CH2OH) substituent at the 6-position. The compound possesses a molecular formula of C7H6N2OS and a molecular weight of 166.20 g/mol.

Molecular Formula C7H6N2OS
Molecular Weight 166.20 g/mol
CAS No. 857283-70-6
Cat. No. B3289327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-b]pyrazin-6-ylmethanol
CAS857283-70-6
Molecular FormulaC7H6N2OS
Molecular Weight166.20 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=N1)C=C(S2)CO
InChIInChI=1S/C7H6N2OS/c10-4-5-3-6-7(11-5)9-2-1-8-6/h1-3,10H,4H2
InChIKeyDDEMNQZJJGITAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[2,3-b]pyrazin-6-ylmethanol: Procurement Specifications and Core Identification Data


Thieno[2,3-b]pyrazin-6-ylmethanol (CAS 857283-70-6) is a heterocyclic building block featuring a fused thieno[2,3-b]pyrazine bicyclic core with a reactive hydroxymethyl (-CH2OH) substituent at the 6-position [1]. The compound possesses a molecular formula of C7H6N2OS and a molecular weight of 166.20 g/mol . The thieno[2,3-b]pyrazine scaffold is established in the patent literature as a privileged core for developing B-Raf kinase inhibitors, with the 6-position identified as a critical site for functionalization to modulate biological activity [2]. This building block serves as a key intermediate for researchers developing novel kinase-targeted agents or investigating structure-activity relationships within the thienopyrazine pharmacophore class.

Why Thieno[2,3-b]pyrazin-6-ylmethanol Cannot Be Replaced by Unsubstituted Thieno[2,3-b]pyrazine


Unsubstituted thieno[2,3-b]pyrazine (CAS 56088-28-9) lacks the reactive hydroxymethyl handle present at the 6-position of the target compound, rendering it a terminal core scaffold rather than a functionalizable intermediate . The 6-position hydroxymethyl group enables direct covalent conjugation, etherification, oxidation to the corresponding aldehyde or carboxylic acid, and conversion to leaving groups for nucleophilic displacement . These transformations are inaccessible with the unsubstituted parent core. Furthermore, patent data from Merck Sharp & Dohme demonstrates that 6-position substitution directly modulates B-Raf kinase inhibitory potency—the presence and nature of substitution at this position is not optional but essential to achieving desired target engagement [1]. Substituting the hydroxymethyl variant for the unsubstituted core would foreclose key synthetic pathways and eliminate the ability to systematically probe structure-activity relationships at the most pharmacologically relevant vector.

Thieno[2,3-b]pyrazin-6-ylmethanol: Comparative Evidence for Informed Procurement


Functionalization Advantage: Reactive Hydroxymethyl Handle vs. Unsubstituted Thieno[2,3-b]pyrazine Core

Thieno[2,3-b]pyrazin-6-ylmethanol provides a primary alcohol functional group at the 6-position, enabling direct derivatization without requiring de novo functionalization of an unsubstituted core. The unsubstituted thieno[2,3-b]pyrazine (CAS 56088-28-9) contains only aromatic C-H bonds, necessitating halogenation or metallation steps prior to functionalization . The hydroxymethyl group can undergo oxidation to thieno[2,3-b]pyrazin-6-carboxaldehyde or thieno[2,3-b]pyrazin-6-carboxylic acid, conversion to a halomethyl group for nucleophilic substitution, or direct esterification/etherification—transformations that are not directly accessible from the parent core without intermediate steps .

Medicinal chemistry Building block procurement Synthetic accessibility

Cytotoxic Potency: Antiproliferative Activity Against Tumor Cell Lines

Thieno[2,3-b]pyrazin-6-ylmethanol has demonstrated cytotoxic activity with a reported IC50 value of 27.6 μM against cancer cell lines in vitro . The unsubstituted thieno[2,3-b]pyrazine core scaffold, in contrast, does not have documented standalone antiproliferative activity in the available literature, highlighting that the 6-position hydroxymethyl substitution contributes to the observed biological effect. More broadly, thieno[2,3-b]pyrazine derivatives as a class have demonstrated GI50 values as low as 7.8 μM against human tumor cell lines , and this class of compounds has been patented specifically for B-Raf kinase inhibition in oncology applications [1].

Anticancer research Cytotoxicity screening Oncology drug discovery

Kinase Inhibition Potential: Validated Thieno[2,3-b]pyrazine Scaffold with Demonstrated B-Raf Modulation

The thieno[2,3-b]pyrazine scaffold is established in the patent literature as a core pharmacophore for B-Raf kinase inhibition. Merck Sharp & Dohme has patented substituted thieno[2,3-b]pyrazine compounds, including those with 6-position modifications, as modulators of B-Raf kinase activity for cancer treatment [1]. The Ras/Raf/MEK/ERK pathway is one of the most important pathways in the regulation of cell growth and proliferation, and B-Raf mutations are frequently found in melanomas (45-68%), thyroid tumors (10-54%), ovarian tumors (31-36%), and colorectal tumors (9%) [2]. Thieno[2,3-b]pyrazine derivatives have demonstrated promising selectivity by inhibiting cancer cell growth without exhibiting relevant toxicity against non-tumor cell lines in some studies .

Kinase inhibitor B-Raf targeting Oncology Signal transduction

Synthetic Accessibility: Established Preparation Routes for Thieno[2,3-b]pyrazine Derivatives

Synthetic methodologies for the thieno[2,3-b]pyrazine core are well-documented in the primary literature. Timmermans et al. established foundational routes for 2-substituted furo- and thieno[2,3-b]pyrazine derivatives [1]. Erker and Trinkl subsequently developed an acylation-deacylation process for synthesizing thieno[2,3-b]pyrazines from 3,4-dihydro precursors [2]. Additionally, Abbott Laboratories has patented a process for preparing regiospecific substituted pyrazine isomers, including substituted thieno[b]pyrazines [3]. Thieno[2,3-b]pyrazin-6-ylmethanol is commercially available from multiple vendors, indicating established synthetic accessibility.

Heterocyclic synthesis Process chemistry Thienopyrazine Medicinal chemistry

Thieno[2,3-b]pyrazin-6-ylmethanol: Recommended Research and Industrial Application Scenarios


Medicinal Chemistry: B-Raf Kinase Inhibitor Lead Optimization

This compound is optimally deployed as a functionalized starting point for structure-activity relationship (SAR) studies targeting B-Raf kinase inhibition. The 6-position hydroxymethyl group provides a reactive handle for introducing diverse substituents (esters, ethers, amides, halides) to systematically probe potency and selectivity determinants. The thieno[2,3-b]pyrazine scaffold is validated in Merck Sharp & Dohme patents as a B-Raf inhibitor pharmacophore, with B-Raf mutations present in 9-68% of human cancers across melanoma, thyroid, ovarian, and colorectal indications [1][2].

Building Block for Parallel Library Synthesis

The compound serves as a versatile building block for generating focused libraries of 6-substituted thieno[2,3-b]pyrazine derivatives. The primary alcohol can be oxidized to the corresponding aldehyde for reductive amination, converted to the carboxylic acid for amide coupling, or activated as a halide for nucleophilic displacement with amine, thiol, or alcohol nucleophiles. This enables rapid diversification in parallel synthesis workflows for hit-to-lead campaigns targeting kinase or other heterocycle-binding protein targets [1].

Oncology Hit Identification and Validation

The compound's demonstrated in vitro cytotoxicity (IC50 = 27.6 μM) provides a baseline antiproliferative phenotype suitable for hit validation studies. Researchers can use this compound as a reference standard to benchmark novel derivatives, comparing IC50 shifts resulting from structural modifications [1]. The established selectivity profile of thieno[2,3-b]pyrazine derivatives—inhibiting cancer cell growth without relevant toxicity against non-tumor cell lines—supports prioritization for oncology-focused screening cascades [2].

Chemical Biology Tool Compound Development

The reactive hydroxymethyl group enables conjugation to affinity tags (biotin), fluorescent reporters, or solid supports for target identification and mechanism-of-action studies. This compound can be functionalized to generate chemical probes for pull-down assays, cellular imaging, or immobilization for affinity chromatography, supporting the elucidation of protein targets engaged by the thieno[2,3-b]pyrazine pharmacophore [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thieno[2,3-b]pyrazin-6-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.